7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine
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Overview
Description
“7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine” is a synthetic compound that belongs to the class of benzoisoxazole derivatives . It has the molecular formula C8H5F3N2O .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5F3N2O/c9-8(10,11)5-3-1-2-4-6(5)14-13-7(4)12/h1-3H,(H2,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 202.14 . The compound should be stored at a temperature of 0-5°C .Scientific Research Applications
Chemical Transformations
7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine and related compounds are involved in various chemical transformations. For example, 1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole derivatives react with electrophilic reagents to produce isoxazole, tetramethylaziridine, and trimethylpropen-2-ylamine derivatives (Chukanov et al., 2007). Additionally, benzo[d]isoxazoles have been utilized as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing access to polysubstituted oxazines or oxazepines (Xu et al., 2018).
Synthesis and Modification
The compound is also central in the synthesis and modification of biologically active compounds. For instance, modifications of the drug riluzole with trifluoromethyl-containing heterocycles have been achieved, exploring the influence of these compounds on neuronal receptors and neurotransmitter release (Sokolov et al., 2017).
Pharmacology
In pharmacological research, cycloalkane[d]isoxazole-based compounds like FL442 have shown potential in the treatment of AR-dependent prostate cancer. These studies highlight the selectivity and inhibition efficiency of these compounds in cell lines, offering insights into their therapeutic potential (Poutiainen et al., 2014).
Heterocyclic Chemistry
The trifluoromethyl group, as seen in this compound, plays a significant role in the formation of heterocyclic compounds. Reactions involving trifluoromethyl-substituted anilines have led to the creation of isoxazoles and triazines, illustrating the versatility of this group in synthetic chemistry (Strekowski et al., 1995).
Synthesis of Derivatives
Trifluoromethyl-β-diketones react with hydrazines and hydroxylamine to synthesize trifluoromethylpyrazole and isoxazole derivatives, demonstrating another facet of this compound's chemistry (Kumar et al., 2008).
Antitubercular Activity
Research has also explored the anti-tubercular activity of benzo[d]isoxazole derivatives. These studies involve synthesizing novel compounds and testing their efficacy against Mycobacterium tuberculosis strains, contributing to the search for potent anti-tubercular agents (Naidu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
7-(trifluoromethyl)-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-3-1-2-4-6(5)14-13-7(4)12/h1-3H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZYYENSQAOYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)ON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444701 |
Source
|
Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229623-52-3 |
Source
|
Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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